molecular formula C8H9NO2 B1470296 1-Ethyl-2-oxo-pyridine-3-carbaldehyde CAS No. 917391-96-9

1-Ethyl-2-oxo-pyridine-3-carbaldehyde

Cat. No. B1470296
M. Wt: 151.16 g/mol
InChI Key: WCLPHFRFJZGBKH-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-pyridine-3-carbaldehyde (EOC) is a multifunctional molecule that has gained attention for its widespread pharmacological properties. It has a CAS Number of 917391-96-9 and a molecular weight of 151.16 g/mol .


Molecular Structure Analysis

The IUPAC name of 1-Ethyl-2-oxo-pyridine-3-carbaldehyde is 1-ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Its InChI Code is 1S/C8H9NO2/c1-2-9-5-3-4-7(6-10)8(9)11/h3-6H,2H2,1H3 .

Scientific Research Applications

Synthesis and Transformation

1-Ethyl-2-oxo-pyridine-3-carbaldehyde serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, it is utilized in reactions with bi-functional nucleophiles to create a range of pyridine and pyrrole derivatives. These reactions demonstrate the compound's versatility in forming complex structures with potential pharmacological applications (Clarke et al., 1985). Similarly, it reacts with Meldrum's acid, hippuric acid, and other reagents to produce 1-benzopyrano[2,3-b]pyridine-2,5-dione moiety, showcasing its role in constructing intricate molecular architectures with varied biological activities (Maiti et al., 2010).

Material Science Applications

In material science, the derivatives of 1-Ethyl-2-oxo-pyridine-3-carbaldehyde contribute to the development of single-molecule magnets and other nanoscale materials. For example, its derivatives have been employed in synthesizing high nuclearity Mn(III) barrel-like clusters that exhibit single-molecule magnetic behavior, indicating potential applications in data storage and quantum computing (Giannopoulos et al., 2014).

Catalysis and Synthetic Methodologies

This compound also plays a role in catalysis and the development of new synthetic methodologies. Its reactions with various agents enable the formation of novel cyclic and acyclic structures that are valuable in organic synthesis and medicinal chemistry. For instance, reactions involving 1-Ethyl-2-oxo-pyridine-3-carbaldehyde and related compounds have facilitated the synthesis of chromenyldihydropyridines, demonstrating its utility in generating pharmacophore models (Madhunala et al., 2019).

properties

IUPAC Name

1-ethyl-2-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-9-5-3-4-7(6-10)8(9)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLPHFRFJZGBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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